molecular formula C26H23N3O4 B11480697 Ethyl (2-methoxy-4-{[(2-phenylquinolin-4-yl)carbonyl]amino}phenyl)carbamate

Ethyl (2-methoxy-4-{[(2-phenylquinolin-4-yl)carbonyl]amino}phenyl)carbamate

Cat. No.: B11480697
M. Wt: 441.5 g/mol
InChI Key: PICAMYQGQPFUSW-UHFFFAOYSA-N
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Description

Ethyl (2-methoxy-4-{[(2-phenylquinolin-4-yl)carbonyl]amino}phenyl)carbamate is a complex organic compound with a molecular formula of C26H23N3O4. This compound is notable for its unique structure, which includes a quinoline moiety, making it of interest in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-methoxy-4-{[(2-phenylquinolin-4-yl)carbonyl]amino}phenyl)carbamate typically involves multiple steps, starting with the preparation of the quinoline derivative. The process often includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methoxy-4-{[(2-phenylquinolin-4-yl)carbonyl]amino}phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl (2-methoxy-4-{[(2-phenylquinolin-4-yl)carbonyl]amino}phenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2-methoxy-4-{[(2-phenylquinolin-4-yl)carbonyl]amino}phenyl)carbamate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-methoxy-4-{[(2-phenylquinolin-4-yl)carbonyl]amino}phenyl)carbamate is unique due to its specific functional groups and the combination of a quinoline core with a carbamate moiety. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity .

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl N-[2-methoxy-4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]carbamate

InChI

InChI=1S/C26H23N3O4/c1-3-33-26(31)29-22-14-13-18(15-24(22)32-2)27-25(30)20-16-23(17-9-5-4-6-10-17)28-21-12-8-7-11-19(20)21/h4-16H,3H2,1-2H3,(H,27,30)(H,29,31)

InChI Key

PICAMYQGQPFUSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC

Origin of Product

United States

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